Cas no 412964-42-2 (5,6-dichloro-2-methyl-1H-1,3-benzodiazole-4,7-diamine)

5,6-Dichloro-2-methyl-1H-1,3-benzodiazole-4,7-diamine is a heterocyclic organic compound featuring a benzodiazole core substituted with chloro and amino functional groups. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of dichloro and diamine groups enhances its potential for further functionalization, enabling the development of targeted bioactive molecules. Its stability under standard conditions ensures reliable handling and storage. The compound's precise substitution pattern offers selectivity in coupling reactions, facilitating the synthesis of complex derivatives. Researchers utilize this intermediate in the development of specialized compounds, leveraging its structural versatility for applications in medicinal chemistry and material science.
5,6-dichloro-2-methyl-1H-1,3-benzodiazole-4,7-diamine structure
412964-42-2 structure
Product name:5,6-dichloro-2-methyl-1H-1,3-benzodiazole-4,7-diamine
CAS No:412964-42-2
MF:C8H8Cl2N4
MW:231.081918716431
MDL:MFCD00456889
CID:5671417
PubChem ID:786755

5,6-dichloro-2-methyl-1H-1,3-benzodiazole-4,7-diamine Chemical and Physical Properties

Names and Identifiers

    • 5,6-dichloro-2-methyl-1H-1,3-benzodiazole-4,7-diamine
    • 1H-Benzimidazole-4,7-diamine, 5,6-dichloro-2-methyl-
    • Oprea1_413630
    • SR-01000197043
    • AB00074559-01
    • SR-01000197043-1
    • Cambridge id 5151233
    • CBDivE_011717
    • 412964-42-2
    • EN300-26990753
    • CHEMBL4896016
    • MDL: MFCD00456889
    • Inchi: 1S/C8H8Cl2N4/c1-2-13-7-5(11)3(9)4(10)6(12)8(7)14-2/h11-12H2,1H3,(H,13,14)
    • InChI Key: IOUURILQCZFEHN-UHFFFAOYSA-N
    • SMILES: ClC1C(=C(C2=C(C=1N)NC(C)=N2)N)Cl

Computed Properties

  • Exact Mass: 230.0126017g/mol
  • Monoisotopic Mass: 230.0126017g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 0
  • Complexity: 227
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 80.7Ų

Experimental Properties

  • Density: 1.652±0.06 g/cm3(Predicted)
  • Boiling Point: 537.7±45.0 °C(Predicted)
  • pka: 12.84±0.30(Predicted)

5,6-dichloro-2-methyl-1H-1,3-benzodiazole-4,7-diamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26990753-0.05g
5,6-dichloro-2-methyl-1H-1,3-benzodiazole-4,7-diamine
412964-42-2 95.0%
0.05g
$459.0 2025-03-20
Enamine
EN300-26990753-0.5g
5,6-dichloro-2-methyl-1H-1,3-benzodiazole-4,7-diamine
412964-42-2 95.0%
0.5g
$1349.0 2025-03-20
Enamine
EN300-26990753-0.25g
5,6-dichloro-2-methyl-1H-1,3-benzodiazole-4,7-diamine
412964-42-2 95.0%
0.25g
$855.0 2025-03-20
Enamine
EN300-26990753-1.0g
5,6-dichloro-2-methyl-1H-1,3-benzodiazole-4,7-diamine
412964-42-2 95.0%
1.0g
$1729.0 2025-03-20
Aaron
AR02864W-1g
5,6-dichloro-2-methyl-1H-1,3-benzodiazole-4,7-diamine
412964-42-2 95%
1g
$2403.00 2025-02-15
Aaron
AR02864W-250mg
5,6-dichloro-2-methyl-1H-1,3-benzodiazole-4,7-diamine
412964-42-2 95%
250mg
$1201.00 2025-02-15
Aaron
AR02864W-500mg
5,6-dichloro-2-methyl-1H-1,3-benzodiazole-4,7-diamine
412964-42-2 95%
500mg
$1880.00 2025-02-15
1PlusChem
1P0285WK-250mg
5,6-dichloro-2-methyl-1H-1,3-benzodiazole-4,7-diamine
412964-42-2 95%
250mg
$1119.00 2024-05-02
1PlusChem
1P0285WK-5g
5,6-dichloro-2-methyl-1H-1,3-benzodiazole-4,7-diamine
412964-42-2 95%
5g
$6260.00 2024-05-02
1PlusChem
1P0285WK-10g
5,6-dichloro-2-methyl-1H-1,3-benzodiazole-4,7-diamine
412964-42-2 95%
10g
$9252.00 2023-12-17

Additional information on 5,6-dichloro-2-methyl-1H-1,3-benzodiazole-4,7-diamine

Introduction to 5,6-dichloro-2-methyl-1H-1,3-benzodiazole-4,7-diamine (CAS No. 412964-42-2)

5,6-dichloro-2-methyl-1H-1,3-benzodiazole-4,7-diamine, identified by its Chemical Abstracts Service (CAS) number 412964-42-2, is a significant compound in the realm of pharmaceutical chemistry. This heterocyclic aromatic diamine derivative has garnered attention due to its structural uniqueness and potential applications in medicinal chemistry. The presence of multiple chlorine substituents and a methyl group at strategic positions within the benzodiazole core imparts distinct electronic and steric properties, making it a valuable scaffold for drug discovery efforts.

The molecular structure of 5,6-dichloro-2-methyl-1H-1,3-benzodiazole-4,7-diamine consists of a benzodiazole ring system substituted with two chlorine atoms at the 5 and 6 positions, a methyl group at the 2 position, and two amino groups at the 4 and 7 positions. This arrangement creates a highly reactive and versatile platform for further chemical modifications. The electron-withdrawing nature of the chlorine atoms enhances the electrophilicity of certain positions on the ring, while the amino groups provide opportunities for hydrogen bonding interactions and further derivatization.

In recent years, there has been growing interest in exploring the pharmacological potential of benzodiazole derivatives. The benzodiazole scaffold is well-known for its role in central nervous system (CNS) modulation, particularly in the development of anxiolytics, sedatives, and anticonvulsants. However, modifications to this core structure can lead to compounds with altered pharmacokinetic profiles and novel therapeutic effects. The specific substitution pattern in 5,6-dichloro-2-methyl-1H-1,3-benzodiazole-4,7-diamine makes it an intriguing candidate for investigating new mechanisms of action.

One of the most compelling aspects of this compound is its potential as a precursor for designing molecules with enhanced binding affinity to specific biological targets. The chlorine atoms can serve as anchors for interactions with hydrophilic residues in protein binding pockets, while the amino groups can form salt bridges or hydrogen bonds with polar residues. This dual functionality makes it particularly useful for developing small-molecule inhibitors or modulators.

Recent studies have begun to explore the biological activity of 5,6-dichloro-2-methyl-1H-1,3-benzodiazole-4,7-diamine and its derivatives. Initial pharmacological screening has shown promise in several therapeutic areas. For instance, modifications to the benzodiazole core have led to compounds with anti-inflammatory properties by inhibiting key enzymes involved in cytokine production. Additionally, some derivatives have demonstrated efficacy in models of pain management by interacting with opioid receptors or other pain-signaling pathways.

The synthesis of 5,6-dichloro-2-methyl-1H-1,3-benzodiazole-4,7-diamine involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Common synthetic routes include chlorination of pre-formed benzodiazole intermediates followed by selective methylation and diamination. Advanced techniques such as palladium-catalyzed cross-coupling reactions may also be employed to introduce additional functional groups with high regioselectivity.

The compound's stability under various storage conditions is another critical factor that must be considered during its handling and application. Proper storage in inert atmospheres and at controlled temperatures can help maintain its integrity and prevent degradation. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry are routinely used to confirm the identity and purity of 5,6-dichloro-2-methyl-1H-1,3-benzodiazole-4,7-diamine before it is used in further studies.

From a regulatory perspective, ensuring compliance with Good Manufacturing Practices (GMP) is essential when producing or handling this compound on an industrial scale. Documentation of synthesis procedures, quality control measures, and safety protocols must be meticulously maintained to meet regulatory standards set by agencies such as the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA).

The future prospects for 5,6-dichloro-2-methyl-1H-1,3-benzodiazole-4,7-diamine are promising as researchers continue to uncover new therapeutic applications through computational modeling and experimental validation. By leveraging structural biology techniques such as X-ray crystallography or cryo-electron microscopy (cryoEM), scientists can gain deeper insights into how this compound interacts with biological targets at an atomic level. This knowledge can guide the design of next-generation analogs with improved efficacy and reduced side effects.

In conclusion,5,6-dichloro-2-methyl-1H-1,3-benzodiazole-4,7-diamine (CAS No. 412964-42) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features offer opportunities for developing novel therapeutics across multiple disease areas. As research progresses,this molecule is likely to play an increasingly important role in drug discovery pipelines,contributing to advancements that benefit human health worldwide.

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